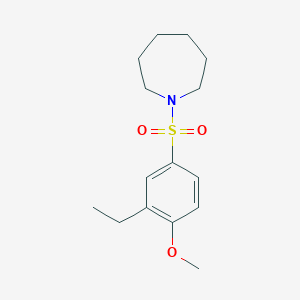

1-(3-Ethyl-4-methoxybenzenesulfonyl)azepane

Description

1-(3-Ethyl-4-methoxybenzenesulfonyl)azepane is a sulfonamide derivative featuring an azepane (7-membered saturated nitrogen heterocycle) linked to a benzenesulfonyl moiety substituted with ethyl and methoxy groups at the 3- and 4-positions, respectively.

Properties

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-3-13-12-14(8-9-15(13)19-2)20(17,18)16-10-6-4-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSRLNKFCPCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Ethyl-4-methoxybenzenesulfonyl)azepane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of 3-ethyl-4-methoxybenzene using a sulfonyl chloride reagent under acidic conditions to form the benzenesulfonyl intermediate.

Azepane Ring Formation: The next step involves the cyclization of the intermediate with a suitable amine to form the azepane ring. This step may require the use of a base and a solvent to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Ethyl-4-methoxybenzenesulfonyl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted azepane derivatives and sulfone compounds.

Scientific Research Applications

1-(3-Ethyl-4-methoxybenzenesulfonyl)azepane has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing drugs.

Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-methoxybenzenesulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The azepane ring can also interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Substituent Analysis

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane ()

- Molecular Formula : C₁₂H₁₅ClN₂O₄S

- Average Mass : 318.772 g/mol

- Substituents: Chloro (-Cl) at C4 and nitro (-NO₂) at C3 on the benzene ring.

- Key Differences: The nitro group is strongly electron-withdrawing, increasing the sulfonamide’s acidity compared to the methoxy group in the target compound, which is electron-donating. The nitro group may confer higher reactivity in nucleophilic substitution or redox reactions compared to the ethyl/methoxy substituents.

1-(2-Methylbenzyl)azepane ()

- Molecular Formula : C₁₄H₂₁N

- Average Mass : 203.32 g/mol

- Substituents : 2-Methylbenzyl group attached to azepane.

- Key Differences :

- Absence of the sulfonyl group reduces hydrogen-bonding capacity and acidity.

- The benzyl group increases lipophilicity, likely enhancing membrane permeability compared to the sulfonamide-containing target compound.

- Simpler synthesis route (alkylation of azepane with 2-methylbenzyl bromide) vs. sulfonylation required for the target compound.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Average Mass (g/mol) | Key Substituents | Notable Properties (Inferred) |

|---|---|---|---|---|

| 1-(3-Ethyl-4-methoxybenzenesulfonyl)azepane | C₁₅H₂₁NO₃S | 295.40 | -SO₂-, -OCH₃, -C₂H₅ | Moderate lipophilicity; electron-donating groups may reduce reactivity. |

| 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane | C₁₂H₁₅ClN₂O₄S | 318.77 | -SO₂-, -Cl, -NO₂ | High polarity; potential thermal instability due to nitro group. |

| 1-(2-Methylbenzyl)azepane | C₁₄H₂₁N | 203.32 | -CH₂(C₆H₄CH₃) | High lipophilicity; likely liquid at room temperature. |

Functional Implications

- Biological Activity : Sulfonamides are common in drug design (e.g., protease inhibitors). The target compound’s ethyl and methoxy groups may enhance binding to hydrophobic pockets, while the nitro group in ’s analogue could increase interactions with electron-rich residues.

- Stability : The nitro group in ’s compound may lead to photodegradation or thermal instability, whereas the target compound’s substituents likely improve stability.

Biological Activity

1-(3-Ethyl-4-methoxybenzenesulfonyl)azepane is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an azepane ring, which is substituted with an ethyl and methoxy group. This unique structure influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, potentially by inducing apoptosis or cell cycle arrest. The sulfonyl group is believed to play a critical role in interacting with cellular targets involved in cancer progression.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonyl moiety may interact with specific enzymes, inhibiting their activity and disrupting biochemical pathways.

- Membrane Interaction : The azepane ring may affect cellular membrane integrity, influencing permeability and cellular signaling processes .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study: Anticancer Effects

In another study focusing on cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased apoptosis rates, suggesting that the compound may trigger programmed cell death in malignant cells.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Methyl-4-methoxybenzenesulfonyl)azepane | Methyl instead of ethyl | Moderate antimicrobial |

| 1-(3-Ethyl-4-hydroxybenzenesulfonyl)azepane | Hydroxy instead of methoxy | Lower anticancer efficacy |

| 1-(3-Ethyl-4-methoxybenzenesulfonyl)piperidine | Piperidine ring | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.